3-(2-CHLOROPHENYL)-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE
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Overview
Description
3-(2-CHLOROPHENYL)-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 2-Chlorophenyl Group: This step may involve a substitution reaction using 2-chlorobenzoyl chloride.
Attachment of the Tetrazole Group: The tetrazole moiety can be introduced via a cycloaddition reaction involving azides and nitriles.
Formation of the Sulfanylmethyl Linker: This step might involve the reaction of the quinazolinone derivative with a thiol reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group.
Reduction: Reduction reactions could target the quinazolinone core or the tetrazole ring.
Substitution: Various substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)quinazolin-4-one: Lacks the tetrazole and sulfanylmethyl groups.
2-[(1-Phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one: Lacks the chlorophenyl group.
Quinazolin-4-one: The core structure without any substituents.
Uniqueness
The presence of both the tetrazole and sulfanylmethyl groups in 3-(2-CHLOROPHENYL)-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE might confer unique biological activities or chemical properties compared to its simpler analogs.
Properties
CAS No. |
384814-87-3 |
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Molecular Formula |
C22H15ClN6OS |
Molecular Weight |
446.9g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H15ClN6OS/c23-17-11-5-7-13-19(17)28-20(24-18-12-6-4-10-16(18)21(28)30)14-31-22-25-26-27-29(22)15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
XLWUBAUHTLFUNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl |
Origin of Product |
United States |
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